[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate
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Overview
Description
[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate is a natural product found in Penicillium oblatum with data available.
Scientific Research Applications
1. Enantioselective Synthesis and Chemoenzymatic Methods
- The compound has been studied in the context of enantioselective synthesis, which is a critical approach in the development of pharmacologically active compounds. Using chemoenzymatic methods, researchers have successfully synthesized enantiomers of this compound and related derivatives. The manganese(III) acetate-mediated acetoxylation followed by enzyme-mediated kinetic resolution is a notable technique used in this process, demonstrating high enantiomeric excesses (Demir, Caliskan, & Şahin, 2007).
2. Novel Synthetic Methods and Biotransformation
- New methods for synthesizing derivatives of this compound have been developed, including chemical and microbial biotransformation. These methods are significant for producing pharmacologically interesting compounds like hydroxy and acetoxy derivatives. The use of manganese(III) acetate and biotransformation reactions with Aspergillus niger are some techniques employed (Caliskan, Soydan, Kurt Gur, & Ordu, 2020).
3. Synthesis and Oxidation Studies
- The compound has been a subject of oxidation studies, providing insights into the synthesis of new tetrahydrobenzofuran derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields (Levai et al., 2002).
4. Antimicrobial Activity
- Certain derivatives of the compound have been synthesized and evaluated for antimicrobial activities. The findings from these studies are valuable for pharmaceutical applications, particularly in developing new antibacterial agents (Idrees et al., 2020).
5. Substituent Effect in Chemical Reactions
- Research has been conducted to understand the substituent effect in the color of Ehrlich's test of tetrahydrobenzofuran, which is essential for analytical chemistry and diagnostics. The study of derivatives like hydroxy, methoxy, and acetoxy provides valuable information on chemical properties and reactivity (Kuroda & Nishio, 2007).
6. Synthesis of Dihydrobenzofuranone Derivatives
- The enantioselective synthesis of dihydrobenzofuranone derivatives has been explored, highlighting the importance of these compounds in pharmaceutical chemistry. The study utilized enzyme-mediated hydrolysis reactions with high enantiomeric excesses, which is significant for producing optically pure compounds (Caliskan & Ay, 2018).
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[(4aR,5R,6R,7S)-6-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-8-12-7-17(4)9(2)15(19)14(21-10(3)18)6-11(17)5-13(12)22-16(8)20/h5-6,9,14-15,19H,7H2,1-4H3/t9-,14-,15+,17+/m0/s1 |
InChI Key |
KNICLZOLCPFMLS-RAGLCQRRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C=C2C1(CC3=C(C(=O)OC3=C2)C)C)OC(=O)C)O |
Synonyms |
PF 1092B PF-1092B PF1092B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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